molecular formula C21H25BF2O5 B8255571 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8255571
M. Wt: 406.2 g/mol
InChI Key: IMTMYDSNROXZLE-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester derivative featuring a phenyl ring substituted with a 3-((3,5-dimethoxybenzyl)oxy) group at the 3-position and fluorine atoms at the 2- and 6-positions. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in pharmaceutical synthesis .

Properties

IUPAC Name

2-[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BF2O5/c1-20(2)21(3,4)29-22(28-20)18-16(23)7-8-17(19(18)24)27-12-13-9-14(25-5)11-15(10-13)26-6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMYDSNROXZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC(=CC(=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BF2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structural complexity and the presence of functional groups such as methoxy and difluorophenyl enhance its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅BF₂O₅
  • Molecular Weight : 406.23 g/mol
  • CAS Number : Not available
  • Structure : Contains a dioxaborolane ring which is crucial for its chemical reactivity.

Interaction Studies

Research indicates that compounds with similar structures often engage in cross-coupling reactions that are significant in drug synthesis. The ability of 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to react with palladium catalysts may allow it to form stable carbon-carbon bonds critical for constructing complex pharmaceuticals .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features that may influence biological activity:

Compound NameStructureUnique Features
3-(3,5-Dimethoxybenzyloxy)phenylboronic acidStructureLacks fluorine substitution; simpler structure
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureSimilar dioxaborolane ring; no methoxy groups
2-(3-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureContains benzyloxy instead of dimethoxy; different substitution pattern

The combination of fluorine and methoxy groups in this compound enhances its reactivity compared to other compounds lacking these features .

Case Studies

Current literature lacks extensive case studies directly involving this compound. However, studies on related compounds highlight their potential roles in cancer treatment and other therapeutic areas. For instance:

  • Breast Cancer Research : Analogous compounds have been evaluated for their efficacy against breast cancer cells in vitro and in vivo models. These studies emphasize the importance of structural modifications in enhancing anticancer activity .

Toxicological Assessment

Toxicity assessments using animal models (e.g., zebrafish and mice) are essential for evaluating the safety profile of new drug candidates. Although specific toxicity data for this compound is not yet available, general findings suggest that structurally related compounds exhibit low toxicity at therapeutic doses . Future research should focus on comprehensive toxicological evaluations to ensure safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Applications/Reactivity Reference
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cl (2,6); OMe (3,5) Not provided C₁₄H₁₈BCl₂O₄ Intermediate in indazole-based kinase inhibitors; higher reactivity in halogenated systems
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane F (2,6); OMe (3,5) 1614233-69-0 C₁₄H₁₈BF₂O₄ Improved solubility and lower steric hindrance compared to chloro analogs
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CH₃ (3,5) 325142-93-6 C₁₄H₂₁BO₂ Electron-donating methyl groups enhance oxidative stability; used in material science
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cl (3,5) Not provided C₁₂H₁₅BCl₂O₂ High reactivity in coupling reactions; used in agrochemical intermediates
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane F (4); benzyl substitution 243145-83-7 C₁₃H₁₈BFO₂ Fluorine enhances metabolic stability; applied in PET tracer synthesis

Key Observations :

  • Halogen vs. Alkoxy Groups : Chloro substituents (e.g., in ) increase electrophilicity but reduce solubility compared to methoxy or benzyloxy groups.
  • Fluorine Effects : Difluoro substitution (as in the target compound) balances electron-withdrawing properties and lipophilicity, optimizing drug-likeness .
  • Benzyloxy vs. Methoxy : The benzyloxy group in the target compound provides a handle for further derivatization (e.g., deprotection to hydroxyl groups) but introduces steric challenges in coupling reactions .

Research Findings and Data

NMR and MS Data Comparison
Compound ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm) MS ([M+H]⁺) Reference
Target Compound (hypothetical) ~6.56 (s, 1H, aromatic); ~4.01 (s, OCH₃) ~153.7 (C-O); ~116.3 (B-O) ~368
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 6.69 (s, 1H); 4.04 (s, OCH₃) 154.1 (C-O); 127.4 (C-Cl) 382
2-(3,5-Dimethylphenyl)-dioxaborolane 6.56 (s, 1H); 2.35 (s, CH₃) 139.6 (C-CH₃); 24.3 (C-CH₃) 232
Industrial Viability
  • Cost : The target compound’s synthesis cost is higher than methoxy analogs (e.g., lists 2-(3,5-dimethoxyphenyl)-dioxaborolane at ¥3,400/1g) due to additional fluorination and benzyl protection steps.
  • Scalability : Requires palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions, similar to intermediates in selpercatinib production .

Preparation Methods

Preparation of the Aryl Halide Precursor

The 3-((3,5-dimethoxybenzyl)oxy)-2,6-difluorophenyl bromide precursor is synthesized via nucleophilic aromatic substitution (SNAr). In a representative procedure:

  • 2,6-Difluoro-3-nitrophenol undergoes SNAr with 3,5-dimethoxybenzyl bromide in DMSO using cesium carbonate (Cs2CO3) as base (80°C, 12 h).

  • Iron-mediated reduction of the nitro group (Fe/NH4Cl, EtOH/H2O, reflux) yields the corresponding aniline.

  • Diazotization and bromination (CuBr2, HBr, NaNO2) furnishes the aryl bromide.

Key Data :

StepYield (%)Purity (HPLC)
SNAr7895
Reduction9297
Bromination6591

Boronate Ester Formation via Miyaura Borylation

The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2):

  • Catalyst System : PdCl2(dppf) (5 mol%), KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 80°C, 24 h

  • Workup : Aqueous extraction (sat. NaHCO3), chromatography (hexanes/EtOAc)

Optimization Insights :

  • Microwave irradiation (120°C, 0.5 h) increases yield from 68% to 85% while reducing reaction time.

  • Anhydrous conditions are critical; moisture reduces yield by 20–30%.

Alternative Synthesis via Boronic Ester Metathesis

Patent WO2017029411A1 discloses a boronic ester exchange strategy applicable to the target compound:

  • Starting Material : 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Metathesis Reaction :

    • React with 3,5-dimethoxybenzyl alcohol (2.5 equiv)

    • Catalyst: Sc(OTf)3 (10 mol%)

    • Solvent: Toluene, 110°C, 48 h

  • Purification : Distillation under reduced pressure (0.1 mmHg, 140°C)

Advantages :

  • Avoids palladium catalysts, reducing metal contamination risks.

  • Suitable for large-scale production (demonstrated at 500 g scale).

Limitations :

  • Requires strict temperature control (±2°C) to prevent decomposition.

  • Lower regioselectivity (87:13 para:ortho ratio) compared to Suzuki coupling.

Exposure RouteProcedure
InhalationMove to fresh air; consult poison center (P304+P340)
Skin ContactWash with soap/water; remove contaminated clothing (P302+P352)
Eye ContactRinse with water for 15 min (P305+P351+P338)

Comparative Analysis of Synthetic Routes

ParameterSuzuki-MiyauraMetathesis
Overall Yield62%54%
Reaction Time6.5 h48 h
Catalyst CostHigh (Pd-based)Moderate (Sc)
Scalability≤100 g≤500 g
Regioselectivity>99%87%

Key Trade-offs :

  • Suzuki-Miyaura excels in selectivity but faces Pd-removal challenges.

  • Metathesis enables larger batches but requires prolonged reaction times.

Q & A

Q. What are the recommended synthetic routes for preparing this boronate ester?

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction. A three-step protocol can be adapted:

  • Step 1 : React the halogenated precursor (e.g., 3-((3,5-dimethoxybenzyl)oxy)-2,6-difluorophenyl bromide) with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane at 90°C under inert atmosphere, using potassium acetate (KOAc) as a base and a Pd catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
  • Step 3 : Store under argon at –20°C to prevent hydrolysis .

Key Parameters :

ParameterConditionReference
CatalystPd(dppf)Cl₂ (1 mol%)
Solvent1,4-dioxane
Yield~40–50%

Q. How should this compound be handled to ensure stability?

  • Storage : Use argon-filled vials at –20°C to mitigate air/moisture sensitivity .
  • Handling : Conduct reactions in a glovebox or under nitrogen flow. Use anhydrous solvents (e.g., THF, dioxane) pre-dried over molecular sieves .
  • Safety : Wear nitrile gloves, safety goggles, and lab coats due to potential respiratory and skin irritation risks .

Advanced Research Questions

Q. What strategies minimize competing side reactions during Suzuki-Miyaura coupling with this boronate ester?

  • Catalyst Optimization : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates. Avoid Pd(OAc)₂ due to lower efficiency in fluorinated systems .
  • Temperature Control : Maintain reactions at 80–100°C to balance reactivity and boronate stability .
  • Additives : Include Cs₂CO₃ or K₃PO₄ to enhance transmetallation and suppress protodeboronation .

Common Side Reactions :

  • Protodeboronation: Mitigate by avoiding protic solvents (e.g., H₂O) in early reaction stages .
  • Homocoupling: Reduce Pd loading to <1 mol% and ensure rigorous degassing of solvents .

Q. How can discrepancies in reported NMR data for this compound be resolved?

  • Methodology :
  • Acquire high-resolution ¹H/¹³C NMR (500 MHz+) in CDCl₃ or DMSO-d₆, referencing residual solvent peaks .

  • Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, especially for overlapping aromatic protons .

    • Data Comparison : Cross-validate with computational predictions (DFT-based NMR simulations) and literature analogs (e.g., 2-(3,5-dimethoxyphenyl) derivatives) .

    Example Conflict : Aromatic proton shifts may vary due to solvent polarity or concentration. For example, methoxy groups typically resonate at δ 3.75–3.85 ppm in CDCl₃ but upfield in DMSO-d₆ .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-MS : Use a C18 column (ACN/H₂O mobile phase) to detect hydrolyzed boronic acid impurities (<2% acceptable) .
  • Elemental Analysis : Confirm %C/%H alignment with theoretical values (deviation <0.4% indicates high purity) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .

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